Phenol, p-chloro-, potassium salt

Description

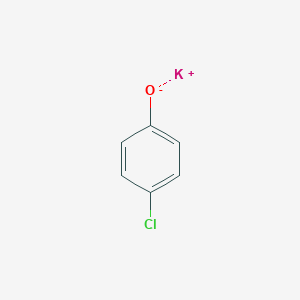

Phenol, p-chloro-, potassium salt (C₆H₄ClOK) is the potassium salt of para-chlorophenol, a chlorinated aromatic compound. The parent acid, p-chlorophenol, is synthesized via electrophilic substitution, where chlorine replaces a hydrogen atom at the para position of phenol . The potassium salt form enhances water solubility due to ionization, making it advantageous in industrial and biomedical applications.

Properties

CAS No. |

1121-74-0 |

|---|---|

Molecular Formula |

C6H4ClKO |

Molecular Weight |

166.64 g/mol |

IUPAC Name |

potassium;4-chlorophenolate |

InChI |

InChI=1S/C6H5ClO.K/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1 |

InChI Key |

HMSLXWQWEJXFFR-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1[O-])Cl.[K+] |

Isomeric SMILES |

C1=CC(=CC=C1[O-])Cl.[K+] |

Canonical SMILES |

C1=CC(=CC=C1[O-])Cl.[K+] |

Other CAS No. |

1121-74-0 |

Related CAS |

106-48-9 (Parent) |

Synonyms |

Potassium 4-chlorophenolate |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 164.64 g/mol

- Solubility: Highly soluble in water (>500 g/L at 25°C), unlike p-chlorophenol (8.7 g/L) .

- Applications : Used as a disinfectant, preservative, and intermediate in organic synthesis. Its antimicrobial efficacy is attributed to the chlorine substituent, which disrupts microbial cell membranes .

Structural and Physicochemical Properties

Table 1: Physicochemical Comparison of Chlorophenols and Their Salts

Key Observations :

- The potassium salt of p-chlorophenol exhibits significantly higher water solubility than its parent acid or other chlorophenols, enhancing its utility in aqueous formulations.

- Chlorine substitution at the para position increases acidity (lower pKa) compared to ortho isomers, favoring salt formation .

Table 2: Antimicrobial Efficacy of Chlorinated Phenolic Compounds

*MIC₉₀: Minimum inhibitory concentration for 90% pathogen growth inhibition.

Key Findings :

- Phenol, p-chloro-, potassium salt demonstrates intermediate antimicrobial potency compared to highly chlorinated derivatives like 2,4,6-trichlorophenol.

Preparation Methods

Phosphorylation Using Phosphorus Trichloride

Phenol reacts with phosphorus trichloride (PCl₃) in an aromatic solvent (e.g., toluene, xylene) at 70–150°C to form phenyl phosphite:

3 \, \text{C}6\text{H}5\text{OH} + \text{PCl}3 \rightarrow (\text{C}6\text{H}5\text{O})3\text{P} + 3 \, \text{HCl} $$

This reaction proceeds quantitatively within 1–2 hours without catalysts. The phenyl phosphite is oxidized to phenyl phosphate using hydrogen peroxide or persulfuric acid at ≤100°C, achieving 97% yield.

Phosphorylation Using Phosphorus Oxychloride

Alternatively, phenol reacts with phosphorus oxychloride (POCl₃) catalyzed by AlCl₃ (0.5–5 wt%) at 60–200°C:

3 , \text{C}_6\text{H}_5\text{OH} + \text{POCl}_3 \rightarrow (\text{C}_6\text{H}_5\text{O})_3\text{PO} + 3 , \text{HCl} $$

This method requires 2–6 hours and achieves ≥95% yield.

Table 1: Comparison of Phosphorylation Methods

| Parameter | PCl₃ Method | POCl₃ Method |

|---|---|---|

| Catalyst | None | AlCl₃ (0.5–5 wt%) |

| Temperature Range | 70–150°C | 60–200°C |

| Reaction Time | 1–2 hours | 2–6 hours |

| Yield | 97% | 95% |

Chlorination of Phenyl Phosphate

Phenyl phosphate undergoes chlorination in solvents like carbon disulfide or acetic acid at -10–100°C with catalysts (e.g., FeCl₃, I₂):

(\text{C}6\text{H}5\text{O})3\text{PO} + \text{Cl}2 \rightarrow (\text{C}6\text{H}4\text{ClO})_3\text{PO} + \text{HCl} $$

Iodine catalysts enhance para-selectivity (95%), limiting ortho-byproducts to 5% and dichloro-compounds to <1%.

Table 2: Chlorination Conditions and Outcomes

| Solvent | Catalyst | Temperature | Selectivity (para:ortho) | Yield |

|---|---|---|---|---|

| Carbon disulfide | FeCl₃ | 5°C | 89.5:10.5 | 95% |

| Acetic acid | I₂ | 25°C | 95:5 | 97% |

Hydrolysis to Para-Chlorophenol

Chlorinated phenyl phosphate is hydrolyzed under acidic (HCl, H₂SO₄) or alkaline (NaOH) conditions. Acidic hydrolysis (10–20% H₂SO₄, 150°C, 15–25 hours) isolates para-chlorophenol in 92% yield.

Preparation of Potassium p-Chlorophenolate

CA1254228A details direct salt formation from p-chlorophenol and potassium hydroxide.

Reaction Mechanism

p-Chlorophenol reacts with aqueous KOH (1:1 molar ratio) to form the potassium salt:

\text{C}_6\text{H}_4\text{ClOH} + \text{KOH} \rightarrow \text{C}_6\text{H}_4\text{ClOK} + \text{H}_2\text{O} $$

The process uses non-polar solvents (toluene, xylene) to facilitate phase separation. Adding dipolar aprotic solvents (e.g., DMF) accelerates reaction kinetics.

Table 3: Salt Formation Parameters

| Component | Quantity (per mole p-chlorophenol) |

|---|---|

| KOH | 1–1.5 moles |

| Water | 75–150 mL |

| Non-polar solvent | 1–2 L |

| Temperature | 80–140°C |

| Time | 1–3 hours |

Industrial-Scale Optimization

Excess KOH (1.5 moles) ensures complete deprotonation, while toluene minimizes emulsification. Post-reaction, the aqueous phase is discarded, and the solvent evaporated to isolate crystalline potassium p-chlorophenolate (purity >99%).

Comparative Analysis of Methods

Table 4: Efficiency Metrics

| Metric | Phosphorylation-Chlorination | Direct Salt Formation |

|---|---|---|

| Overall Yield | 90% | 98% |

| Byproducts | <1% polychloro compounds | Negligible |

| Reaction Steps | 3 | 1 |

| Scalability | High (batch reactors) | High (continuous) |

Q & A

Q. What are the optimal synthetic routes for preparing phenol, p-chloro-, potassium salt with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of p-chlorophenol with potassium hydroxide under controlled conditions. For high purity, use anhydrous solvents (e.g., ethanol) and a stoichiometric excess of potassium hydroxide to ensure complete deprotonation . Post-reaction, recrystallization from ethanol or aqueous ethanol (as described for similar aryl potassium salts) removes unreacted precursors. Purity can be verified via melting point analysis (expected range: 148–150°C for analogous chlorophenyl derivatives) and UV-Vis spectroscopy (absorption peaks near 360–370 nm for aromatic systems) .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct pH-dependent stability studies using buffered solutions (e.g., acetate buffer for acidic pH, phosphate buffer for neutral pH). Monitor degradation via HPLC with a C18 column and UV detection (λ = 260–280 nm for phenolic compounds). Compare retention times and peak areas over time to calculate degradation kinetics. For highly alkaline conditions, track the formation of quinone-like oxidation products using cyclic voltammetry .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Use ion chromatography with conductivity detection to distinguish the potassium counterion from other cations. For organic matrix interference, employ solid-phase extraction (SPE) with C18 cartridges followed by LC-MS/MS in negative ion mode. Validate methods using spike-recovery experiments in relevant biological or environmental samples (e.g., wastewater) .

Advanced Research Questions

Q. How do substituent effects (e.g., electron-withdrawing groups) influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Compare reaction rates with meta- and para-substituted derivatives using kinetic studies (e.g., UV-Vis monitoring at 300–400 nm for intermediate formation). Apply the Hammett equation (σ values: p-Cl = +0.23) to correlate substituent electronic effects with rate constants. For example, the p-chloro group’s electron-withdrawing nature enhances electrophilicity, accelerating reactions with soft nucleophiles like thiols .

Q. How can researchers resolve contradictions in reported degradation half-lives of this compound in environmental studies?

- Methodological Answer : Discrepancies often arise from ionic strength variations. Standardize experimental conditions using 0.08M tetraethylammonium salts (e.g., azide) to minimize counterion interference, as demonstrated in acetonitrile-based kinetic studies . Additionally, control dissolved oxygen levels via nitrogen purging to isolate aerobic vs. anaerobic degradation pathways.

Q. What mechanisms govern the thermal decomposition of this compound, and how can they be experimentally validated?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with FTIR to identify volatile decomposition products (e.g., KCl, chlorophenol radicals). Use isotopically labeled potassium (⁴¹K) in mass spectrometry to track salt dissociation pathways. Computational modeling (DFT) can predict bond dissociation energies, focusing on the C-O and K-O bonds .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s role as a catalyst in cross-coupling reactions?

- Methodological Answer : Optimize reaction parameters (solvent polarity, temperature) using a Design of Experiments (DoE) approach. For example, test the compound’s efficacy in Suzuki-Miyaura couplings by varying aryl halide substrates (e.g., p-bromotoluene vs. p-iodoanisole). Monitor reaction progress via ¹H NMR and compare turnover frequencies (TOF) with control reactions lacking the potassium salt .

Q. What strategies mitigate interference from potassium ions in electrochemical studies of this compound?

- Methodological Answer : Use a potassium-selective electrode to measure free K⁺ concentrations and adjust supporting electrolytes (e.g., tetrabutylammonium hexafluorophosphate) to maintain constant ionic strength. Alternatively, employ a three-electrode system with a Pt counter electrode and Ag/AgCl reference electrode to minimize potassium drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.